N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10846627
InChI: InChI=1S/C19H19N3O3/c1-13-17(20-18(23)15-11-7-8-12-16(15)25-3)19(24)22(21(13)2)14-9-5-4-6-10-14/h4-12H,1-3H3,(H,20,23)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide

CAS No.:

Cat. No.: VC10846627

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide -

Specification

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide
Standard InChI InChI=1S/C19H19N3O3/c1-13-17(20-18(23)15-11-7-8-12-16(15)25-3)19(24)22(21(13)2)14-9-5-4-6-10-14/h4-12H,1-3H3,(H,20,23)
Standard InChI Key YGUQCFCRSFEDHB-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC

Introduction

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide is a synthetic compound belonging to the pyrazolone derivatives class. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This article explores the chemical structure, synthesis methods, and potential applications of this compound.

Synthesis

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide typically involves the following steps:

  • Formation of the Pyrazolone Core:

    • Starting with 4-aminoantipyrine and hydrazine hydrate.

    • Reacting with an appropriate aldehyde or ketone to form the pyrazolone ring.

  • Coupling with Methoxybenzoyl Chloride:

    • The pyrazolone intermediate is treated with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

This method ensures high yield and purity through optimized reaction conditions.

Analytical Characterization

The characterization of this compound involves advanced techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR confirm the chemical shifts corresponding to aromatic rings, methoxy group, and amide functionality.

  • Mass Spectrometry (MS):

    • The molecular ion peak at m/z=323m/z = 323 confirms the molecular weight.

  • Infrared Spectroscopy (IR):

    • Key absorption bands include:

      • Amide carbonyl stretch (~1650 cm1^{-1}).

      • Aromatic C-H stretches (~3000 cm1^{-1}).

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)Key Functional GroupsPotential Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide323.35MethoxybenzamideAnti-inflammatory (hypothetical)
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylbenzamide ~366NitrobenzamideAntibacterial
N-(1,5-dimethylpyrazol)-3-propanamide ~335PhenylpropanamideAntioxidant

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